molecular formula C18H39As B13951070 Trihexylarsine CAS No. 5852-60-8

Trihexylarsine

Cat. No.: B13951070
CAS No.: 5852-60-8
M. Wt: 330.4 g/mol
InChI Key: WBZDESOJNATWDB-UHFFFAOYSA-N
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Description

Trihexylarsine, with the chemical formula (C₆H₁₃)₃As, is a tertiary arsine characterized by three hexyl groups bonded to a central arsenic atom. Key physical properties include a boiling point of 131–132°C, a density of 0.9424 g/cm³, and a refractive index of 1.4739 . It is primarily utilized in coordination chemistry, such as in the synthesis of manganese carbonyl complexes (e.g., [Mn(CO)₄(As(C₆H₁₃)₃)]), which serve as antiknock additives in fuels . This compound oxide ((C₆H₁₃)₃AsO), its oxidized form, is synthesized via reactions with mercury oxide (HgO) or hydrogen peroxide (H₂O₂) in acetone or ethanol .

Properties

CAS No.

5852-60-8

Molecular Formula

C18H39As

Molecular Weight

330.4 g/mol

IUPAC Name

trihexylarsane

InChI

InChI=1S/C18H39As/c1-4-7-10-13-16-19(17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3

InChI Key

WBZDESOJNATWDB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[As](CCCCCC)CCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Trihexylarsine can be synthesized through the reaction of arsenic trichloride with hexylmagnesium bromide. The reaction typically proceeds as follows:

AsCl3+3C6H13MgBrAs(C6H13)3+3MgBrCl\text{AsCl}_3 + 3 \text{C}_6\text{H}_{13}\text{MgBr} \rightarrow \text{As(C}_6\text{H}_{13}\text{)}_3 + 3 \text{MgBrCl} AsCl3​+3C6​H13​MgBr→As(C6​H13​)3​+3MgBrCl

This reaction is carried out under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to ensure high yield and purity.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Trihexylarsine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: this compound can participate in substitution reactions where the hexyl groups are replaced by other organic groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides are used for substitution reactions.

Major Products

    Oxidation: this compound oxide.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various substituted arsines depending on the reagents used.

Scientific Research Applications

Trihexylarsine has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: this compound derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trihexylarsine involves its ability to form complexes with metal ions. This property makes it useful as a ligand in coordination chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it interacts with.

Comparison with Similar Compounds

Comparison with Similar Arsine Compounds

Structural and Functional Group Differences

a) Dihexyliodoarsine ((C₆H₁₃)₂AsI)
  • Structure : Features two hexyl groups and one iodine atom bonded to arsenic.
  • Reactivity : Reacts with bromomagnesium reagents (e.g., BrMgC≡CMgBr) to form derivatives like (C₆H₁₃)₂AsC≡CAs(C₆H₁₃)₂, indicating its utility in forming arsenic-carbon bonds .
  • Applications : Less studied for industrial applications compared to Trihexylarsine, but its iodine substituent enhances electrophilicity, making it reactive in cross-coupling reactions .
b) Triphenylarsine (As(C₆H₅)₃)
  • Structure : Three phenyl groups attached to arsenic, creating steric bulk.
  • Safety Profile : Requires stringent protective measures (e.g., chemical-resistant gloves, dust masks) due to arsenic toxicity .
  • Applications : Widely used as a ligand in catalysis (e.g., palladium-catalyzed reactions) rather than fuel additives, highlighting how aryl substituents shift utility toward organic synthesis .
c) Chlorodi-β-naphthylarsine ((β-C₁₀H₇)₂AsCl)
  • Structure : Two β-naphthyl groups and one chlorine atom bound to arsenic.
  • Reactivity : Undergoes electrolytic reduction to form dimeric arsenic species, demonstrating redox versatility absent in this compound .

Physical and Chemical Properties

Compound Boiling Point (°C) Density (g/cm³) Refractive Index Key Reactivity
This compound 131–132 0.9424 1.4739 Forms stable Mn complexes; oxidizes to this compound oxide
Dihexyliodoarsine N/A N/A N/A Reacts with Grignard reagents to form alkynyl derivatives
Triphenylarsine 377 1.423 N/A Participates in Staudinger reactions; low volatility due to aryl groups

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